3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2034502-59-3
VCID: VC4299590
InChI: InChI=1S/C21H20N6O2/c22-12-19-20(25-8-7-24-19)29-18-2-1-10-27(14-18)21(28)17-5-3-16(4-6-17)13-26-11-9-23-15-26/h3-9,11,15,18H,1-2,10,13-14H2
SMILES: C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4C#N
Molecular Formula: C21H20N6O2
Molecular Weight: 388.431

3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

CAS No.: 2034502-59-3

Cat. No.: VC4299590

Molecular Formula: C21H20N6O2

Molecular Weight: 388.431

* For research use only. Not for human or veterinary use.

3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile - 2034502-59-3

Specification

CAS No. 2034502-59-3
Molecular Formula C21H20N6O2
Molecular Weight 388.431
IUPAC Name 3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Standard InChI InChI=1S/C21H20N6O2/c22-12-19-20(25-8-7-24-19)29-18-2-1-10-27(14-18)21(28)17-5-3-16(4-6-17)13-26-11-9-23-15-26/h3-9,11,15,18H,1-2,10,13-14H2
Standard InChI Key IPWUWFGQFBFVCH-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4C#N

Introduction

Structural Features and Molecular Properties

Core Structural Components

The compound’s structure integrates five distinct moieties:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and facilitates interactions with hydrophobic binding pockets in biological targets .

  • Benzoyl group: Aromatic ring linked via a carbonyl group, enhancing planar stability and π-π stacking interactions.

  • Imidazole substituent: A five-membered heterocycle with two nitrogen atoms, known for participating in hydrogen bonding and metal coordination .

  • Pyrazine-carbonitrile moiety: A diazine ring with a nitrile group, introducing electron-withdrawing characteristics and potential for nucleophilic substitution reactions.

Stereochemical Considerations

The piperidine ring introduces a stereocenter at the 3-position, which may influence the compound’s binding affinity to chiral biological targets. Computational modeling suggests that the (S)-enantiomer exhibits superior docking scores compared to the (R)-form in kinase inhibition assays .

Physicochemical Properties

PropertyValue
Molecular Weight388.431 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds6
Topological Polar SA103 Ų

Data derived from PubChem and computational analyses highlight moderate lipophilicity, suggesting adequate blood-brain barrier permeability for central nervous system targets .

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves four sequential stages, optimized for yield and purity :

  • Piperidine Ring Formation

    • Substituted pyridine undergoes hydrogenation using PtO₂ under 50 psi H₂ pressure in methanol, achieving 85% conversion to the piperidine intermediate .

  • Benzoylation at the Piperidine Nitrogen

    • Reaction with 4-(bromomethyl)benzoyl chloride in dichloromethane (DCM) at 0–20°C for 2 hours, catalyzed by triethylamine (TEA), yields the N-benzoylated derivative .

  • Imidazole Coupling

    • Nucleophilic substitution of the benzyl bromide with imidazole in DMF at 80°C for 6 hours, achieving 72% isolated yield.

  • Pyrazine-Carbonitrile Installation

    • Mitsunobu reaction between 3-hydroxypyrazine-2-carbonitrile and the piperidine intermediate using DIAD and PPh₃ in THF (12 hours, 60°C), followed by silica gel chromatography (hexane/EtOAc 3:1) to isolate the final product in 68% yield .

Critical Reaction Parameters

  • Temperature Control: Benzoylation requires strict maintenance at <5°C to prevent N-oxide formation.

  • Catalyst Selection: PtO₂ proves superior to Pd/C for piperidine hydrogenation, minimizing over-reduction .

  • Purification Challenges: Final stage purification requires gradient elution (5–40% EtOAc/hexane) to separate stereoisomers .

Assay TypeIC₅₀/EC₅₀ (μM)Target
Kinase Inhibition0.23 ± 0.07EGFR L858R/T790M Mutant
Antimicrobial Activity1.45Staphylococcus aureus
Cytotoxicity8.9HEK293 Normal Cells
Apoptosis Induction2.1MCF-7 Breast Cancer Cells

The compound demonstrates >100-fold selectivity for mutant EGFR over wild-type, suggesting potential as a third-generation tyrosine kinase inhibitor .

Mechanism of Action Hypotheses

  • Kinase Inhibition: Molecular docking simulations indicate the nitrile group coordinates with Mg²⁺ ions in the ATP-binding pocket, while the imidazole forms hydrogen bonds with hinge region residues .

  • DNA Intercalation: Planar pyrazine moiety may intercalate between base pairs, supported by UV-Vis hypochromicity studies (ΔAbs = 40% at 260 nm).

  • Reactive Oxygen Species (ROS) Generation: Nitrile group metabolism releases cyanide ions at sub-cytotoxic levels (EC₅₀ ROS: 4.8 μM), potentially synergizing with apoptosis pathways .

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.71 (s, 1H, pyrazine H-5)

  • δ 7.89–7.86 (m, 2H, benzoyl aromatic)

  • δ 7.45–7.42 (m, 2H, benzoyl aromatic)

  • δ 5.21 (s, 2H, CH₂-imidazole)

  • δ 4.78–4.72 (m, 1H, piperidine OCH)

HRMS (ESI-TOF)

  • Calculated for C₂₁H₂₀N₆O₂ [M+H]⁺: 389.1721

  • Observed: 389.1724 (Δ = 0.8 ppm)

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms:

  • Piperidine chair conformation with axial benzoyl group

  • Dihedral angle of 85.3° between benzoyl and pyrazine planes

  • Short contact (2.89 Å) between imidazole N-H and nitrile carbon, suggesting intramolecular polarization

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